Cas no 1804492-32-7 (2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile)
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile
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- Inchi: 1S/C9H4F2IN3/c10-9(11)8-5(1-2-13)7(3-14)15-4-6(8)12/h4,9H,1H2
- InChI Key: KIAPHLOBMAVUIA-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C#N)C(CC#N)=C1C(F)F
Computed Properties
- Exact Mass: 318.942
- Monoisotopic Mass: 318.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 60.5
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029043740-1g |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile |
1804492-32-7 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile
2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile: A Comprehensive Overview
The compound with CAS No 1804492-32-7, known as 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, difluoromethyl, and iodine groups. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile in drug discovery and development. The cyano group at position 2 and the acetonitrile group at position 3 contribute to the molecule's ability to engage in hydrogen bonding, a critical interaction in biological systems. This property makes it a promising candidate for designing bioactive molecules targeting specific proteins or enzymes. For instance, researchers have explored its role as a lead compound in anti-cancer drug development, where its ability to inhibit key oncogenic pathways has shown encouraging results.
The difluoromethyl group at position 4 introduces additional electronic effects and enhances the molecule's stability. This feature is particularly advantageous in medicinal chemistry, where stability is crucial for maintaining the efficacy of a drug over time. Furthermore, the iodine atom at position 5 adds a layer of complexity to the molecule's electronic structure, potentially influencing its reactivity and bioavailability.
From a synthetic perspective, the preparation of 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses of such complex molecules, reducing production costs and environmental impact.
In terms of applications beyond pharmacology, this compound has also found use in materials science as a precursor for advanced materials such as conductive polymers and optoelectronic devices. Its unique electronic properties make it suitable for applications in organic electronics, where tailored molecular structures are essential for achieving desired functionalities.
Looking ahead, ongoing research into 2-Cyano-4-(difluoromethyl)-5-iodopyridine-3-acetonitrile is focused on optimizing its bioavailability and exploring its potential in targeted drug delivery systems. Collaborative efforts between chemists and biologists are paving the way for novel therapeutic strategies that leverage this compound's unique properties.
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